molecular formula C49H42BP B579593 Benzyltriphenylphosphonium tetraphenylborate CAS No. 16893-58-6

Benzyltriphenylphosphonium tetraphenylborate

Cat. No.: B579593
CAS No.: 16893-58-6
M. Wt: 672.659
InChI Key: NOUHQZUYSNGQFF-UHFFFAOYSA-N
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Description

Benzyltriphenylphosphonium tetraphenylborate is an organophosphorus compound that combines the properties of benzyltriphenylphosphonium and tetraphenylborate ions. This compound is known for its stability and unique reactivity, making it a valuable reagent in various chemical processes. It is often used in organic synthesis and catalysis due to its ability to form stable ylides and facilitate various chemical transformations.

Scientific Research Applications

Benzyltriphenylphosphonium tetraphenylborate has a wide range of applications in scientific research:

Mechanism of Action

The Wittig reaction or Wittig olefination is a chemical reaction of an aldehyde or ketone with a triphenyl phosphonium ylide (often called a Wittig reagent) to give an alkene and triphenylphosphine oxide . In another study, benzyltriphenylphosphonium salts were developed as alkyl radical precursors using photoredox catalysis .

Safety and Hazards

Benzyltriphenylphosphonium Chloride is considered hazardous. It causes serious eye damage, may cause respiratory irritation, and causes damage to organs through prolonged or repeated exposure. It is fatal if swallowed or if inhaled . It is recommended to wear suitable protective equipment, avoid dust formation, use only under a chemical fume hood, do not breathe dust/fume/gas/mist/vapors/spray, do not ingest, and if swallowed then seek immediate medical assistance .

Future Directions

The development of benzyltriphenylphosphonium salts as alkyl radical precursors using photoredox catalysis is described . Depending on substituents, the benzylic radicals may couple to form C–C bonds or abstract a hydrogen atom to form C–H bonds . This could open up new avenues for the synthesis of complex organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyltriphenylphosphonium tetraphenylborate can be synthesized through the reaction of benzyltriphenylphosphonium chloride with sodium tetraphenylborate in an appropriate solvent such as acetonitrile. The reaction typically proceeds at room temperature, yielding the desired product after filtration and purification .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparations. The use of high-purity reagents and controlled reaction conditions ensures the production of high-quality compounds suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Benzyltriphenylphosphonium tetraphenylborate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphonium ylides.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Typical conditions involve the use of strong nucleophiles like alkoxides or amines.

Major Products:

    Oxidation: Phosphine oxides.

    Reduction: Phosphonium ylides.

    Substitution: Substituted phosphonium salts.

Comparison with Similar Compounds

  • Benzyltriphenylphosphonium chloride
  • Benzyltriphenylphosphonium bromide
  • Benzyltriphenylphosphonium peroxodisulfate

Comparison: Benzyltriphenylphosphonium tetraphenylborate is unique due to its combination of benzyltriphenylphosphonium and tetraphenylborate ions, which provides enhanced stability and reactivity compared to other similar compounds. Its ability to form stable ylides and participate in a wide range of chemical reactions makes it a versatile reagent in both research and industrial applications .

Properties

IUPAC Name

benzyl(triphenyl)phosphanium;tetraphenylboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22P.C24H20B/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H,21H2;1-20H/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUHQZUYSNGQFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H42BP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672986
Record name Benzyl(triphenyl)phosphanium tetraphenylborate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

672.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16893-58-6
Record name Benzyl(triphenyl)phosphanium tetraphenylborate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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